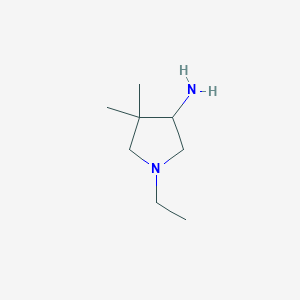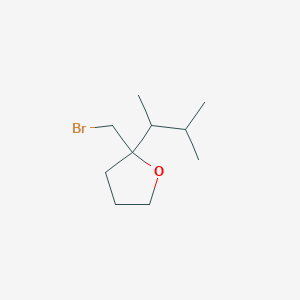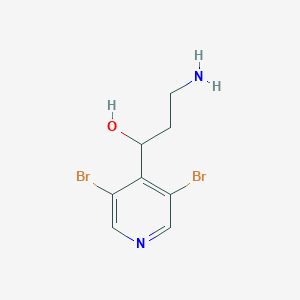
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol: is a chemical compound with the molecular formula C8H10Br2N2O and a molecular weight of 309.99 g/mol . This compound is characterized by the presence of an amino group, a pyridine ring substituted with two bromine atoms, and a propanol chain. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol typically involves the following steps:
Bromination: The starting material, 4-pyridinol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Propanol Chain Introduction: Finally, the propanol chain is introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis is generally carried out in specialized laboratories equipped with the necessary facilities for handling brominated compounds and conducting multi-step organic synthesis.
化学反应分析
Types of Reactions
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with fewer bromine atoms or modified amino groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
科学研究应用
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The specific mechanism of action of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and the brominated pyridine ring suggests potential interactions with biological macromolecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
3-Amino-1-(3,5-dichloropyridin-4-yl)propan-1-ol: Similar structure with chlorine atoms instead of bromine.
3-Amino-1-(3,5-difluoropyridin-4-yl)propan-1-ol: Similar structure with fluorine atoms instead of bromine.
3-Amino-1-(3,5-diiodopyridin-4-yl)propan-1-ol: Similar structure with iodine atoms instead of bromine.
Uniqueness
The uniqueness of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol lies in its specific brominated pyridine ring, which can confer distinct chemical and biological properties compared to its chlorinated, fluorinated, or iodinated analogs. The bromine atoms can influence the compound’s reactivity, stability, and interactions with other molecules.
属性
分子式 |
C8H10Br2N2O |
|---|---|
分子量 |
309.99 g/mol |
IUPAC 名称 |
3-amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Br2N2O/c9-5-3-12-4-6(10)8(5)7(13)1-2-11/h3-4,7,13H,1-2,11H2 |
InChI 键 |
JUOIQVDIJVTLDA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)Br)C(CCN)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


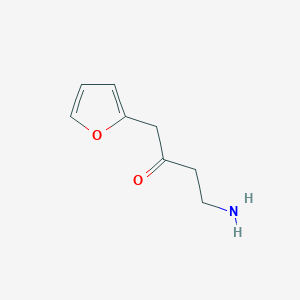
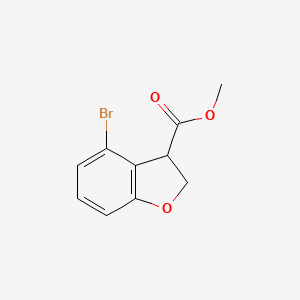

![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)
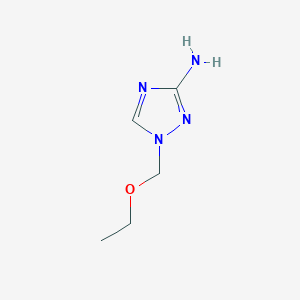
![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)

![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
